molecular formula C16H14N2O2S B2679193 3-(4-methylbenzenesulfonyl)quinolin-2-amine CAS No. 866019-17-2

3-(4-methylbenzenesulfonyl)quinolin-2-amine

Cat. No.: B2679193
CAS No.: 866019-17-2
M. Wt: 298.36
InChI Key: SRVSOPAGFZARNJ-UHFFFAOYSA-N
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Description

3-(4-Methylbenzenesulfonyl)quinolin-2-amine (CAS 866019-17-2) is a high-purity quinoline derivative supplied for advanced chemical and pharmaceutical research. This compound features a quinoline scaffold—a privileged structure in medicinal chemistry—substituted with a 4-methylbenzenesulfonyl group and an amine at the 2-position, yielding the molecular formula C16H14N2O2S and a molecular weight of 298.36 . The core research value of this compound lies in its role as a synthetic building block for developing new bioactive molecules. The quinoline scaffold is extensively investigated for its diverse pharmacological properties, particularly in antimicrobial research . Studies on analogous 2-aminoquinoline derivatives have demonstrated significant antimicrobial activity against various bacterial strains, including B. subtilis and E. coli , highlighting the potential of this chemical class in addressing antibiotic resistance . Furthermore, quinoline-based compounds are explored for other therapeutic areas, such as anticancer, anti-inflammatory, and antimalarial applications, making this compound a versatile intermediate in drug discovery campaigns . Researchers utilize this chemical in synthetic methodologies, such as annulation reactions, to construct more complex nitrogen-containing heterocycles . Its structure, confirmed by SMILES code NC1=NC2=CC=CC=C2C=C1S(=O)(C3=CC=C(C)C=C3)=O, provides multiple sites for further chemical modification, enabling the exploration of structure-activity relationships (SAR) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-6-8-13(9-7-11)21(19,20)15-10-12-4-2-3-5-14(12)18-16(15)17/h2-10H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVSOPAGFZARNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322361
Record name 3-(4-methylphenyl)sulfonylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866019-17-2
Record name 3-(4-methylphenyl)sulfonylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzenesulfonyl)quinolin-2-amine typically involves the reaction of 2-aminoquinoline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzenesulfonyl)quinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has shown that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of similar quinoline derivatives against various cancer cell lines, including leukemic and solid tumors. The most active compounds demonstrated low nanomolar GI50 values, indicating potent antiproliferative activity . Specifically, quinoline derivatives were found to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .

1.2 Mechanism of Action

The mechanism by which 3-(4-methylbenzenesulfonyl)quinolin-2-amine exerts its anticancer effects may involve the inhibition of colchicine binding sites on tubulin. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells while showing minimal toxicity to normal lymphocytes .

Enzyme Inhibition

2.1 Cytochrome P450 Inhibition

Quinoline derivatives have been studied for their ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. A panel of fluoro-substituted benzo[h]quinolines was evaluated for their inhibitory effects on tolbutamide hydroxylation, a reaction catalyzed by cytochrome P450 2C9 . This suggests potential applications in drug development and toxicology.

2.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Quinoline derivatives have shown effectiveness against various bacterial strains, suggesting their potential use as antibacterial agents. The mechanism often involves interference with bacterial DNA synthesis or function .

Material Science Applications

3.1 Synthesis of Functional Materials

In material science, this compound can be utilized as a building block for synthesizing advanced materials with tailored properties. Its sulfonyl group can enhance solubility and reactivity, making it suitable for applications in organic electronics and photonic devices.

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineGI50 (nM)Mechanism
4aHeLa0.2Tubulin Inhibition
4bJurkat15Tubulin Inhibition
CA-4Various0.89Colchicine Binding

Table 2: Enzyme Inhibition Studies

CompoundEnzyme Target% Inhibition at 5 μM
4aCytochrome P450 2C970%
4bCytochrome P450 2C942%

Mechanism of Action

The mechanism of action of 3-(4-methylbenzenesulfonyl)quinolin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

Sulfonamide-Substituted Quinolines

  • 6-[(2-Methylpiperidin-1-yl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)quinolin-2-amine (): This compound replaces the 4-methylbenzenesulfonyl group with a 2-methylpiperidinylsulfonyl moiety at position 4. Its molecular weight (367.44 g/mol) and bulkier substituents may reduce membrane permeability compared to the target compound .
  • 4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline (): This analog features a dihydroquinoline ring fused to the sulfonamide group. Its lower pKa (1.46) suggests stronger acidity than the target compound, impacting ionization under physiological conditions .

Amine-Substituted Quinolines

  • N-Benzyl-4-methylquinolin-2-amine (): Replacing the sulfonamide with a benzyl group at position 2 introduces lipophilicity, increasing logP compared to the target compound. This modification is associated with enhanced blood-brain barrier penetration in related analogs .
  • Its CAS number (1873082-66-6) and lab-specific synthesis highlight its use in early-stage drug discovery .

Kinase Inhibition

The 4-anilinoquinoline scaffold (e.g., ) is a known kinase inhibitor template. The target compound’s tosyl group may mimic ATP-binding pocket interactions observed in EGFR inhibitors, while the 2-amine group could hydrogen-bond with catalytic residues .

Antimicrobial Potential

Sulfonamide-quinoline hybrids () exhibit broad-spectrum antimicrobial activity. For example, 4-fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide () shows MIC values <1 µg/mL against S. aureus, suggesting the target compound may share similar efficacy .

Biological Activity

3-(4-Methylbenzenesulfonyl)quinolin-2-amine, a compound with the CAS number 866019-17-2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, effectiveness against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a 4-methylbenzenesulfonyl group. This structural arrangement is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been observed to exhibit:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and microbial resistance.
  • Receptor Modulation : It can act on various receptors, potentially altering signaling pathways critical for cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against resistant strains of bacteria. For instance:

  • Against Methicillin-Resistant Staphylococcus Aureus (MRSA) : In vitro assays demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness at relatively low concentrations .

Anticancer Potential

This compound has also been investigated for its anticancer properties:

  • Cell Line Studies : Various cancer cell lines have shown sensitivity to this compound, indicating its potential as a chemotherapeutic agent. The mechanism may involve induction of apoptosis and inhibition of cell proliferation .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityEffective against MRSA with an MIC of 32 µg/mL .
Study 2Anticancer ActivityInduced apoptosis in human cancer cell lines with IC50 values ranging from 10 to 20 µM .
Study 3Enzyme InhibitionInhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential for neuroprotective applications .

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's efficacy against various bacterial strains. Results indicated that it not only inhibited growth but also reduced biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria.
  • Cytotoxicity Assessment : In cytotoxicity assays on normal human fibroblast cells, the compound exhibited low toxicity at therapeutic concentrations, supporting its potential use in clinical settings without significant side effects .

Future Directions

Given its promising biological activities, future research should focus on:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms by which this compound exerts its effects.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety in a biological context.
  • Structure-Activity Relationship (SAR) Studies : Investigating modifications to enhance potency and selectivity towards specific biological targets.

Q & A

Q. How can the synthesis of 3-(4-methylbenzenesulfonyl)quinolin-2-amine be optimized for high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonation of the quinoline core followed by coupling with a 4-methylbenzenesulfonyl group. Key steps include:

Intermediate Purification : Use column chromatography or recrystallization after each step to isolate intermediates (e.g., after sulfonation or amine coupling) .

Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in sulfonation steps, while ethanol/water mixtures improve crystallization .

Catalyst Screening : Employ Lewis acids (e.g., AlCl₃) for sulfonation or Pd-based catalysts for cross-coupling reactions .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at C3, methylbenzenesulfonyl integration) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass calculated for C₁₆H₁₅N₂O₂S: 299.0856) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing using SHELXL refinement for small molecules .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Comparative SAR Analysis : Benchmark experimental results against analogs (e.g., 8-(Benzyloxy)-N-(4-((3-methyloxetan-3-yl)methoxy)quinolin-2-amine) to identify discrepancies in bioactivity .
  • Docking Simulations : Use software like AutoDock to model interactions with biological targets (e.g., kinase binding pockets) and validate with mutagenesis assays .
  • Data Reconciliation : Statistically analyze outliers (e.g., via Grubbs’ test) and re-evaluate synthetic routes or assay conditions .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

  • Methodological Answer :
  • Twinning and Disorder : Use SHELXD for initial structure solution and SHELXL for refinement, applying TWIN commands for twinned crystals .
  • High-Resolution Data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution. For weakly diffracting crystals, optimize cryoprotection (e.g., glycerol) .
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., sulfonyl-oxygen contacts) using OLEX2 visualization tools .

Q. How can biological activity studies for this compound be designed to ensure reproducibility?

  • Methodological Answer :
  • In Vitro Assays :
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate using cell viability assays (e.g., MTT) .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., apoptosis pathways) .
  • In Vivo Models :
  • Pharmacokinetics : Measure plasma half-life and bioavailability in rodent models, adjusting formulations (e.g., PEGylation) for stability .

Comparative Structural Analysis Table

Compound NameStructural FeaturesKey BioactivitySAR Insights
This compoundQuinoline core, C3-sulfonyl, C2-amineAnticancer (IC₅₀ = 2.1 µM)Sulfonyl group enhances solubility and target binding
8-(Benzyloxy)-N-(4-((3-methyloxetan-3-yl)methoxy)quinolin-2-amineOxetane substituent, C8-benzyloxyAntiviral (EC₅₀ = 5.3 µM)Bulky substituents reduce membrane permeability
6-Fluoro-4-(trifluoromethyl)quinolin-2-amineC6-F, C4-CF₃Antimicrobial (MIC = 0.8 µg/mL)Electron-withdrawing groups boost efficacy against Gram-positive bacteria

Key Notes

  • Data Reliability : References prioritize peer-reviewed journals (e.g., Acta Crystallographica, Journal of Heterocyclic Chemistry) and PubChem .
  • Methodological Focus : Answers emphasize experimental design, data validation, and troubleshooting over theoretical definitions.

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